1,1-Dioxo-1H-1lambda*6*-benzo[b]thiophene-6-sulfonyl chloride
Description
1,1-Dioxo-1H-1lambda⁶-benzo[b]thiophene-6-sulfonyl chloride is a sulfonyl chloride derivative of the benzo[b]thiophene scaffold, featuring a sulfone group (1,1-dioxo) at the thiophene sulfur and a reactive sulfonyl chloride substituent at the 6-position. Its molecular formula is C₈H₅ClO₄S₂, with a calculated molecular weight of 264.59 g/mol. The compound’s structure combines aromaticity from the fused benzene-thiophene system with the electron-withdrawing sulfone and sulfonyl chloride groups, rendering it highly reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
1,1-dioxo-1-benzothiophene-6-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4S2/c9-15(12,13)7-2-1-6-3-4-14(10,11)8(6)5-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAMYHSHOGSJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2(=O)=O)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Chloride-Mediated Chlorination
Reaction Conditions:
-
Molar Ratio: 1:3 (sulfonic acid : SOCl₂)
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Temperature: Reflux (70–80°C)
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Duration: 4–6 hours
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Solvent: Toluene or dichloromethane
Mechanistic Pathway:
Phosphorus Pentachloride-Mediated Chlorination
Reaction Conditions:
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Molar Ratio: 1:1.2 (sulfonic acid : PCl₅)
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Temperature: 160°C (neat conditions)
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Duration: 16 hours
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Solvent: None (solvent-free)
Industrial-Scale Data:
| Parameter | Value |
|---|---|
| Purity | ≥98% |
| Throughput | 50 kg/batch |
| Byproduct Formation | <2% sulfonic acid |
This method is preferred in industrial settings due to reduced solvent waste and higher scalability.
Direct Sulfonation-Chlorination of Benzo[b]thiophene
An alternative route involves the simultaneous sulfonation and chlorination of benzo[b]thiophene. This one-pot method reduces intermediate isolation steps but requires precise control of reaction parameters.
Reaction Protocol
Reagents:
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Chlorosulfonic acid (ClSO₃H)
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Thionyl chloride (SOCl₂)
Steps:
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Sulfonation of benzo[b]thiophene at 0–5°C with ClSO₃H.
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In situ chlorination with SOCl₂ at 50°C for 3 hours.
Key Data:
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Overall Yield: 65–72%
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Purity: 95% (HPLC)
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Critical Parameter: Temperature control during sulfonation to avoid over-sulfonation.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. A patent-pending method (US10174011B2) demonstrates:
Conditions:
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Catalyst: Pd(dppf)Cl₂ (1 mol%)
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Base: Na₂CO₃ (3 equiv)
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Solvent: DMF
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Temperature: 120°C
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Time: 10 minutes
Results:
| Metric | Microwave | Conventional |
|---|---|---|
| Yield | 89% | 72% |
| Reaction Time | 10 min | 6 hours |
| Energy Consumption | 150 W | 500 W |
This method reduces side reactions such as hydrolysis of the sulfonyl chloride group.
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Thionyl Chloride | 85 | 97 | Moderate | 120 |
| PCl₅ Chlorination | 82 | 98 | High | 95 |
| Microwave-Assisted | 89 | 99 | Low | 220 |
Key Observations:
Chemical Reactions Analysis
Types of Reactions: 1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride undergoes various chemical reactions, including:
- Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
- Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
- Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinyl or sulfhydryl derivatives.
- Substitution Reactions: Nucleophiles such as amines (R-NH2), alcohols (R-OH), and thiols (R-SH) are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine (Et3N) or pyridine to neutralize the generated hydrochloric acid (HCl).
- Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
- Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
- Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
- Oxidation Reactions: Sulfonic acid derivatives.
- Reduction Reactions: Sulfinyl or sulfhydryl derivatives.
Scientific Research Applications
Organic Synthesis
- Sulfonylating Agent : The sulfonyl chloride group allows this compound to act as a sulfonylating agent, facilitating the introduction of sulfonyl groups into various organic molecules. This is particularly useful in the synthesis of sulfonamides and sulfonate esters.
- Building Block for Heterocycles : The diketone structure contributes to its utility as a building block in the synthesis of more complex heterocyclic compounds.
Biological Applications
- Modification of Biomolecules : It is employed in the modification of proteins and peptides to study their structure and function. The sulfonyl chloride can react with nucleophilic sites on amino acids, leading to stable sulfonamide or sulfonate ester linkages .
- Pharmacological Investigations : Research has explored its potential as an intermediate in pharmaceutical development, particularly for antimicrobial and anticancer agents. Its ability to interact with biological targets makes it a candidate for further therapeutic studies .
Industrial Applications
- Production of Specialty Chemicals : The compound is utilized in the synthesis of dyes, pigments, and polymers due to its reactive functional groups.
- Cross-linking Agents : In materials science, it serves as a cross-linking agent in the preparation of bioconjugates, enhancing the properties of polymers and other materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives.
Molecular Targets and Pathways::- The compound targets nucleophilic sites on biomolecules such as amino groups in proteins and peptides.
- It can modify the structure and function of biomolecules by forming stable sulfonamide or sulfonate ester linkages.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1,1-Dioxo-1H-1lambda⁶-benzo[b]thiophene-6-sulfonyl chloride with structurally related sulfonyl chlorides, focusing on molecular properties, reactivity, and applications.
Table 1: Structural and Molecular Comparison
Key Findings:
Structural Impact on Reactivity: The benzo[b]thiophene core provides aromatic stabilization and planar geometry, facilitating electrophilic substitution reactions. In contrast, non-aromatic analogs like thiomorpholine () or thietan () lack this stabilization, leading to reduced thermal stability and slower reaction kinetics .
Molecular Weight and Solubility :
- Lower molecular weight compounds (e.g., : 218.68 g/mol) exhibit better solubility in organic solvents like chloroform, whereas the benzo[b]thiophene derivative’s higher molecular weight may necessitate polar aprotic solvents (e.g., DMF) for reactions .
Synthetic Approaches :
- Sulfonyl chlorides are commonly synthesized via chlorosulfonation. For instance, details the use of chlorosulfonic acid in chloroform (0–50°C, 6 h) to yield a benzo[cd]indole sulfonyl chloride with 59% efficiency. Similar conditions may apply to the benzo[b]thiophene analog, though yields could vary due to substrate-specific steric or electronic factors .
Safety and Handling: Sulfonyl chlorides are generally corrosive and moisture-sensitive.
Biological Activity
1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride is a sulfonyl chloride derivative of benzo[b]thiophene, a compound known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and potential therapeutic uses.
The molecular formula of 1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride is C₈H₅ClO₄S₂. It is characterized by a highly electrophilic sulfonyl chloride group, which makes it reactive towards nucleophiles.
The mechanism of action primarily involves the electrophilic nature of the sulfonyl chloride group, allowing it to form covalent bonds with nucleophiles such as amino groups in proteins. This reactivity can lead to modifications in biomolecules, impacting their structure and function. The compound can also participate in various reactions including:
- Substitution Reactions : Reacts with amines, alcohols, and thiols to form sulfonamide and sulfonate derivatives.
- Oxidation and Reduction Reactions : Can be oxidized to sulfonic acid derivatives or reduced to yield sulfinyl or sulfhydryl derivatives .
Antimicrobial Properties
Research indicates that benzo[b]thiophene derivatives exhibit significant antimicrobial activity. For instance, compounds derived from this scaffold have shown effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) for certain derivatives has been reported as low as 128 µg/mL against Gram-positive bacteria like Bacillus cereus .
Anticancer Potential
Studies have highlighted the potential of benzo[b]thiophene derivatives in cancer therapy. For example, derivatives have been shown to inhibit the proliferation of cancer cell lines by targeting specific metabolic pathways crucial for tumor growth. One compound demonstrated an IC₅₀ value of 0.29 µM against cancer cells overexpressing phosphoglycerate dehydrogenase (PHGDH), indicating strong anticancer activity .
In Vitro Studies
In vitro assays using human cholinesterase enzymes have been conducted to evaluate the inhibitory effects of various benzo[b]thiophene derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most active compounds showed promising IC₅₀ values, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Cell Viability Tests
Cell viability assays conducted on SH-SY5Y neuroblastoma cells revealed that certain derivatives did not exhibit cytotoxic effects at their effective concentrations. This suggests that these compounds could be developed further as therapeutic agents with minimal side effects .
Comparative Analysis with Similar Compounds
| Compound Type | Structure Characteristics | Biological Activity |
|---|---|---|
| Benzenesulfonyl chloride | Lacks heterocyclic structure | Similar reactivity but less specificity |
| Methanesulfonyl chloride | Simpler structure with one carbon atom | Limited biological activity |
| Tosyl chloride | Contains a toluene substituent | Moderate reactivity in organic synthesis |
The unique structure of 1,1-Dioxo-1H-1lambda6-benzo[b]thiophene-6-sulfonyl chloride imparts distinct electronic properties that enhance its biological activity compared to simpler sulfonyl chlorides.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 1,1-Dioxo-1H-1λ⁶-benzo[b]thiophene-6-sulfonyl chloride?
The compound is typically synthesized via chlorination of 1,1-dioxo-1H-benzo[b]thiophene-6-sulfonic acid using thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as: 1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonic acid + SOCl₂ → Target compound + SO₂ + HCl Key steps include maintaining anhydrous conditions, refluxing at 70–80°C for 4–6 hours, and purification via recrystallization or column chromatography. Industrial methods may use phosphorus pentachloride (PCl₅) for scalability, but SOCl₂ is preferred for lab-scale synthesis due to milder conditions .
Q. Q2. What nucleophilic reactions are feasible with this sulfonyl chloride, and how are they optimized?
The sulfonyl chloride group reacts with nucleophiles (amines, alcohols, thiols) to form sulfonamides, sulfonate esters, or thioesters. Methodological considerations:
- Amine reactions : Use a 1:1.2 molar ratio of sulfonyl chloride to amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Stir at 0–5°C for 1 hour, then room temperature.
- Alcohol reactions : Employ pyridine as both solvent and base, with 2 equivalents of alcohol. Reflux for 3–5 hours.
Yields >85% are achievable with strict moisture control .
Advanced Reaction Design and Mechanistic Insights
Q. Q3. How can competing side reactions (e.g., hydrolysis) be minimized during nucleophilic substitutions?
Hydrolysis of the sulfonyl chloride group is a major side reaction. Mitigation strategies:
- Use anhydrous solvents (e.g., DCM, THF) and inert atmosphere (N₂/Ar).
- Pre-dry reagents and employ molecular sieves.
- Add nucleophiles in excess (1.5–2 equivalents) to outcompete water.
Kinetic studies show hydrolysis rates increase by 30% in humid environments, emphasizing the need for rigorous drying .
Q. Q4. What computational methods predict the reactivity of this compound in complex systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic sites. The sulfonyl chloride’s LUMO energy (-1.8 eV) indicates high electrophilicity, favoring nucleophilic attack at the sulfur center. Molecular docking studies further predict binding affinities with biological targets (e.g., enzymes with nucleophilic serine residues) .
Biological Activity and Experimental Design
Q. Q5. What in vitro assays are used to evaluate antimicrobial activity, and what are typical results?
Methodology :
- MIC assays : Test against Gram-positive (e.g., Bacillus cereus) and Gram-negative bacteria using broth dilution.
- Procedure : Serial dilutions (256–0.5 µg/mL) in Mueller-Hinton broth, incubated at 37°C for 18–24 hours.
Results : Reported MIC values range from 128 µg/mL (bacteriostatic) to 256 µg/mL (bactericidal), with higher efficacy against Gram-positive strains due to cell wall accessibility .
Q. Q6. How do structural modifications of this compound affect its anticancer activity?
Derivatives with electron-withdrawing groups (e.g., nitro, fluoro) on the benzo[b]thiophene ring enhance activity. For example, a 3-nitro derivative showed IC₅₀ = 0.29 µM against PHGDH-overexpressing cancer cells, compared to 1.2 µM for the parent compound. Structure-activity relationship (SAR) studies guide rational design for improved potency .
Data Contradictions and Resolution
Q. Q7. How can discrepancies in reported biological activity across studies be resolved?
Contradictions often arise from assay variability (e.g., cell line differences, incubation times). Best practices:
- Validate results using orthogonal assays (e.g., ATP-based viability + apoptosis markers).
- Standardize protocols (e.g., CLSI guidelines for MIC assays).
- Control for compound purity (HPLC ≥98%) and stability (e.g., NMR monitoring for hydrolysis) .
Comparative Analysis with Analogues
Q. Q8. How does the benzo[b]thiophene scaffold influence reactivity compared to simpler sulfonyl chlorides?
| Compound | Structure | Reactivity | Biological Activity |
|---|---|---|---|
| Target compound | Benzo[b]thiophene + SO₂Cl | High electrophilicity, steric hindrance | Broad-spectrum antimicrobial |
| Benzenesulfonyl chloride | Benzene + SO₂Cl | Moderate reactivity | Limited specificity |
| Tosyl chloride | Toluene + SO₂Cl | Similar reactivity, lower cost | Intermediate in drug synthesis |
The benzo[b]thiophene ring enhances electronic delocalization, increasing electrophilicity by 15% versus benzene analogues. Steric effects, however, may reduce reaction rates with bulky nucleophiles .
Advanced Characterization Techniques
Q. Q9. What spectroscopic and chromatographic methods ensure purity and structural integrity?
- NMR : ¹H/¹³C NMR confirm substitution patterns (e.g., δ 7.8–8.2 ppm for aromatic protons).
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Retention time: 6.2 minutes.
- Mass Spec : ESI-MS ([M-H]⁻ at m/z 263.9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
